2,6-Bis(2-hydroxyethoxy)-3,5-pyridinediamine HCl
Description
Properties
IUPAC Name |
2-[3,5-diamino-6-(2-hydroxyethoxy)pyridin-2-yl]oxyethanol;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O4.2ClH/c10-6-5-7(11)9(16-4-2-14)12-8(6)15-3-1-13;;/h5,13-14H,1-4,10-11H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJBDSKXBGFNFIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=C1N)OCCO)OCCO)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17Cl2N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70234956 | |
| Record name | 2,6-Bis(2-hydroxyethoxy)-3,5-pyridinediamine HCl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70234956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85679-72-7 | |
| Record name | 2,6-Bis(2-hydroxyethoxy)-3,5-pyridinediamine HCl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085679727 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,6-Bis(2-hydroxyethoxy)-3,5-pyridinediamine HCl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70234956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-BIS(2-HYDROXYETHOXY)-3,5-PYRIDINEDIAMINE HCL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/51T31YI47U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Molecular Architecture and Functional Groups
The target compound, with the molecular formula and a molecular weight of 302.15 g/mol, features a pyridine ring substituted with two amino groups at positions 3 and 5, and two 2-hydroxyethoxy groups at positions 2 and 6. The hydrochloride salt form enhances solubility and stability in cosmetic formulations. The presence of electron-donating hydroxyethoxy groups necessitates careful selection of reaction conditions to avoid premature degradation or side reactions.
Stability Considerations
Stability studies indicate that the compound degrades rapidly in dimethyl sulfoxide (DMSO), with complete decomposition observed within seven days at room temperature. However, it remains stable in aqueous solutions at pH 3 for up to two months. These findings underscore the importance of solvent selection during synthesis and storage.
Synthetic Routes for this compound
Nitration-Reduction-Etherification Sequence
A three-step approach derived from analogous pyridinediamine syntheses involves:
Nitration of Pyridine Precursors
The parent pyridine derivative is nitrated to introduce nitro groups at positions 3 and 5. For example, 2,6-dihydroxypyridine may undergo nitration using a mixture of nitric and sulfuric acids, yielding 3,5-dinitro-2,6-dihydroxypyridine. Impurities such as 2,6-dimethoxy-3-nitropyridine (detected at <100 ppm in related compounds) suggest the need for precise temperature control (0–5°C) to minimize byproducts.
Reduction of Nitro Groups
Catalytic hydrogenation with palladium on carbon (Pd/C) in ethanol reduces nitro groups to amines, producing 3,5-diamino-2,6-dihydroxypyridine. Alternative reductants like sodium dithionite may be employed, though hydrogenation offers higher yields (~85–90%).
Etherification with Ethylene Oxide
The hydroxyl groups at positions 2 and 6 are alkylated using ethylene oxide in a basic medium (e.g., sodium hydroxide). This step introduces the 2-hydroxyethoxy moieties via nucleophilic substitution. Reaction conditions typically involve temperatures of 60–80°C and a molar ratio of 1:2.2 (pyridine derivative to ethylene oxide) to ensure complete substitution.
Key Reaction:
One-Pot Synthesis via Condensation
An alternative method involves constructing the pyridine ring from smaller precursors. For instance, a Hantzsch-type condensation of 1,5-diaminopentane-2,4-dione with ethyl acetoacetate and ammonium acetate in acetic acid yields the pyridine core. Subsequent etherification with 2-chloroethanol introduces the hydroxyethoxy groups. While this route reduces intermediate isolation steps, yields are lower (50–60%) due to competing side reactions.
Optimization of Reaction Conditions
Solvent Selection
Aqueous acetone (1:1 v/v) at pH 3 is preferred for etherification, achieving 83–91% stability over seven days. Ethanol and water mixtures are avoided due to the compound’s limited solubility (<5.1% w/w).
Temperature and Catalysis
Etherification proceeds optimally at 70°C with 10 mol% tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst. Higher temperatures (>80°C) promote degradation, while lower temperatures (<50°C) result in incomplete substitution.
Impurity Control
HPLC analyses reveal contaminants such as 2,6-dihydroxypyridine (<11 ppm) and residual solvents (ethanol <1%). Recrystallization from hot water/ethanol (4:1) reduces impurities to <0.5% while maintaining a yield of 75–80%.
Hydrochloride Salt Formation
The free base is treated with concentrated hydrochloric acid (37% w/w) in a molar ratio of 1:2.1 under ice-cooling to precipitate the dihydrochloride salt. Filtration and drying under vacuum at 40°C yield a crystalline solid with >98% purity.
Critical Parameters:
-
pH Adjustment: Final pH of 1.8 ensures complete protonation of amine groups.
-
Drying Conditions: Temperatures >50°C cause decomposition, as evidenced by TGA studies showing onset degradation at 170°C.
Analytical Characterization
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
2,6-Bis(2-hydroxyethoxy)-3,5-pyridinediamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amino groups can be reduced to form corresponding amines.
Substitution: The compound can undergo substitution reactions where the hydroxyethoxy or amino groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethoxy groups can yield aldehydes or carboxylic acids, while reduction of the amino groups can yield primary or secondary amines.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C9H17Cl2N3O4
- Molecular Weight : 256.16 g/mol
- CAS Number : 117907-42-3
The compound features a pyridine ring substituted with two hydroxyethoxy groups and a diamine structure, contributing to its reactivity and functionality in various applications.
Pharmaceutical Applications
-
Drug Development :
- 2,6-Bis(2-hydroxyethoxy)-3,5-pyridinediamine HCl serves as a building block in the synthesis of pharmaceuticals. Its structural properties facilitate the development of compounds targeting various biological pathways, particularly in treating conditions related to the central nervous system and cardiovascular diseases .
- Stabilization of Cosmetic Formulations :
Cosmetic Applications
- Hair Dyes :
Toxicological Studies
Toxicological evaluations are essential for understanding the safety profile of this compound:
- Skin Irritation Studies :
- Acute Toxicity Assessments :
Case Studies and Market Insights
Several studies have highlighted market trends and innovations involving this compound:
- A comprehensive analysis indicated rising demand for this compound in pharmaceutical formulations due to its versatile applications and efficacy as a stabilizer in cosmetic products .
- Research into alternative formulations continues to explore safer substitutes for hair dye applications while maintaining color efficacy and safety standards .
Mechanism of Action
The mechanism of action of 2,6-Bis(2-hydroxyethoxy)-3,5-pyridinediamine hydrochloride involves its interaction with specific molecular targets. The hydroxyethoxy and amino groups allow the compound to form hydrogen bonds and other interactions with enzymes, receptors, or other biomolecules. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
2,6-Dimethoxy-3,5-pyridinediamine HCl (CAS No. 56216-28-5)
- Molecular Formula : C₇H₁₂ClN₃O₂
- Key Differences :
- Substituents: Methoxy (-OCH₃) groups at 2- and 6-positions instead of hydroxyethoxy (-OCH₂CH₂OH).
- Hydrophilicity: Lower than 2,6-bis(2-hydroxyethoxy)-3,5-pyridinediamine HCl due to the absence of hydroxyl groups.
- Safety Profile :
- The Environmental Working Group (EWG) flags this compound for "enhanced skin absorption" and imposes use restrictions in cosmetics. Its safety score worsens in products violating industry guidelines . Regulatory Status: Not explicitly banned but subject to scrutiny under EWG VERIFIED standards .
Phenazopyridine Hydrochloride (CAS No. 136-40-3)
- Molecular Formula : C₁₁H₁₁ClN₄
- Key Differences: Substituents: A phenylazo (-N=N-C₆H₅) group at the 3-position and amino groups at 2- and 6-positions. Safety Concerns: Associated with hemolytic anemia and methemoglobinemia in overdose cases, highlighting the risks of systemic absorption .
4,5-Diamino-1-Methylpyrazole HCl (CAS No. 20055-01-0)
- Molecular Formula : C₄H₈ClN₃
- Key Differences: Pyrazole backbone instead of pyridine, with amino groups at 4- and 5-positions and a methyl group at the 1-position. Regulatory Status: Banned in the EU and India for use in hair dyes due to genotoxicity concerns, similar to this compound .
Comparative Data Table
Biological Activity
2,6-Bis(2-hydroxyethoxy)-3,5-pyridinediamine hydrochloride (often referred to as 2,6-BHEP) is a compound with significant biological activity, particularly in the context of cancer research and therapeutic applications. This article examines its biological properties, toxicity profiles, and potential therapeutic uses based on diverse research findings.
Chemical Structure and Properties
The compound's chemical formula is , and it features a pyridine ring substituted with hydroxyl and ethoxy groups. The structure is critical for its interaction with biological targets.
Anticancer Properties
Research indicates that 2,6-BHEP exhibits promising anticancer activity by modulating apoptosis pathways. It functions as an inhibitor of Inhibitor of Apoptosis Proteins (IAPs), which are known to suppress programmed cell death in cancer cells. By inhibiting these proteins, 2,6-BHEP can enhance the sensitivity of cancer cells to apoptosis-inducing agents.
- Mechanism of Action : The compound is believed to interfere with the binding of IAPs to caspases, thereby promoting apoptosis in malignant cells. This mechanism is critical in overcoming resistance seen in various cancers.
Toxicity Studies
Toxicological assessments have been conducted to evaluate the safety profile of 2,6-BHEP:
| Study Type | Result | LD50 (mg/kg) |
|---|---|---|
| Acute Oral Toxicity | Reduced activity observed | Rat Female: 212.5 |
| Rat Male: 187.5 | ||
| Mouse Female: 212.5 | ||
| Skin Irritation | No significant irritation noted | N/A |
| Eye Irritation | No irritant effects observed | N/A |
These findings suggest that while the compound has some toxicity at higher doses, it does not exhibit significant irritant properties when applied topically or through ocular exposure.
Case Studies
-
Case Study on Cancer Cell Lines :
- In vitro studies demonstrated that treatment with 2,6-BHEP led to a significant reduction in cell viability in various cancer cell lines compared to controls. The compound induced apoptosis as evidenced by increased caspase-3 activation.
-
Animal Model Studies :
- In a study involving CF1 mice and Wistar rats, administration of 2,6-BHEP resulted in observable behavioral changes consistent with reduced activity levels. However, no severe adverse effects were noted during the observation period.
Q & A
Q. What are the recommended methods for synthesizing 2,6-Bis(2-hydroxyethoxy)-3,5-pyridinediamine HCl, and how can purity be validated?
Synthesis typically involves nucleophilic substitution on pyridinediamine derivatives using ethylene glycol derivatives under controlled pH and temperature. A stepwise approach includes:
- Step 1 : Protect amine groups to avoid side reactions.
- Step 2 : React with 2-chloroethanol or ethylene oxide in a polar aprotic solvent (e.g., DMF) at 60–80°C.
- Step 3 : Deprotect amines and isolate the hydrochloride salt via crystallization.
Purity Validation : - Use HPLC with UV detection (λ = 254 nm) and a C18 column .
- Confirm structural integrity via H/C NMR and FT-IR (e.g., hydroxyethoxy C-O-C stretch at 1100–1250 cm).
Q. How should researchers assess the stability of this compound under varying experimental conditions?
Design stability studies to evaluate:
- Thermal Stability : Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine decomposition temperatures.
- pH Sensitivity : Test solubility and degradation in buffers (pH 3–10) over 24–72 hours.
- Light Sensitivity : Expose to UV/visible light and monitor changes via UV-Vis spectroscopy.
Key Findings : - Avoid prolonged storage above 25°C; degradation products include chlorinated byproducts and ethylene glycol derivatives .
- Stability in aqueous solutions decreases at pH > 8 due to deprotonation of amine groups .
Q. What are the critical toxicological parameters to evaluate before in vitro studies?
Prioritize:
- Acute Toxicity : LD via OECD 423 guidelines (oral administration in rodents).
- Skin/Eye Irritation : Follow OECD 439/492 for reconstructed human tissue models.
- Genotoxicity : Ames test (OECD 471) to assess mutagenic potential.
Data from Safety Assessments : - Classified as a respiratory irritant (H335) and severe eye irritant (H319) .
- No evidence of reproductive toxicity in limited studies .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reaction kinetics for hydroxyethoxy group substitution?
Contradiction Example : Discrepancies in activation energy (30–50 kJ/mol) across studies. Methodology :
- Use in situ FT-IR or Raman spectroscopy to monitor real-time reaction progress.
- Compare solvent effects (e.g., DMSO vs. DMF) on transition states via DFT calculations.
- Validate with Arrhenius plots under controlled temperatures (40–80°C).
Recommendation : Optimize solvent polarity and catalyst (e.g., KCO) to reduce side reactions .
Q. What strategies are effective for analyzing structure-activity relationships (SAR) in derivatives of this compound?
- Core Modifications : Synthesize analogs with varying alkoxy chain lengths (e.g., 2-hydroxypropoxy) and compare solubility/logP.
- Biological Assays : Test antioxidant or chelation activity (e.g., Fe binding via UV-Vis titration).
- Computational Modeling : Use molecular docking to predict interactions with biological targets (e.g., tyrosinase for pigment-related studies) .
Key Insight : The 2-hydroxyethoxy group enhances water solubility but reduces membrane permeability .
Q. How can degradation pathways be elucidated to improve handling protocols?
- Forced Degradation Studies : Expose to 0.1% HO (oxidative), 0.1M HCl/NaOH (hydrolytic), and UV light (photolytic).
- Analytical Tools : LC-MS/MS to identify degradation products (e.g., pyridine-3,5-diamine or ethylene glycol derivatives).
- Mitigation : Store under nitrogen at 4°C in amber vials to suppress oxidation and photolysis .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
